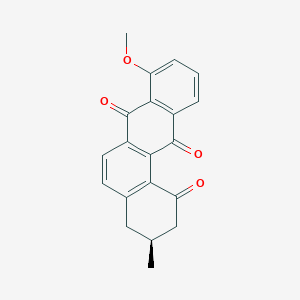

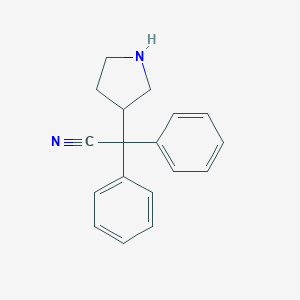

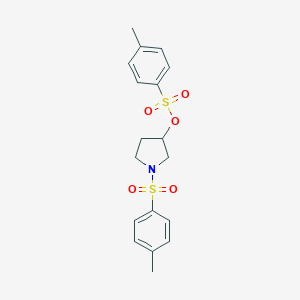

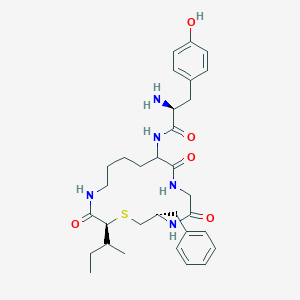

![molecular formula C18H20N2O5 B027747 (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester CAS No. 26048-94-2](/img/structure/B27747.png)

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester involves N-benzyloxy carbamic acid ethyl ester as a starting material. A novel approach to the preparation of hydroxamic acids from this starting material has been developed, highlighting the utility in synthesizing hydroxamate-containing mixed ligand systems through reactions with stabilized carbon nucleophiles. This methodology demonstrates the versatility of the compound in creating functionalized hydroxamic acids and potential metal binding hosts (Liu, Jacobs, & Gopalan, 2009).

Molecular Structure Analysis

The molecular structure of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester facilitates its involvement in acid-catalyzed carboxylic acid esterification and ester hydrolysis. The activation energy required for these reactions is relatively low, allowing for the spontaneous reaction of the acylium ion with alcohol or water molecules, indicating a trimolecular reaction mechanism. This insight into the molecular behavior underpins the compound's reactivity and the broader implications for synthetic chemistry applications (Shi, Wang, & Hua, 2015).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including N-alkylation to produce N-alkyl-N-benzyloxy carbamates, which can further react to yield functionalized hydroxamic acids. These steps are crucial for the synthesis of polyhydroxamic acids and other hydroxamate-containing ligands, demonstrating the compound's role in creating complex chemical architectures (Liu, Jacobs, & Gopalan, 2009).

Physical Properties Analysis

The physical properties of (S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester, such as solubility and melting point, are not explicitly detailed in the available literature but can be inferred from its structural analogs. These properties are essential for understanding its behavior in various solvents and conditions, which is crucial for its application in synthesis processes.

Chemical Properties Analysis

Its chemical properties, including reactivity towards different nucleophiles and stability under various conditions, highlight its potential in synthetic organic chemistry. For instance, its ability to undergo esterification and hydrolysis reactions, forming stable acylium ions, is a critical aspect of its chemical behavior that facilitates its use in complex synthesis pathways (Shi, Wang, & Hua, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis of Hydroxamic Acids and Mixed Ligand Systems

Hydroxamic acids, a class of chelators for metal ions like Fe(III), have notable applications in therapeutic, diagnostic, and separation chemistry. The compound, specifically N-benzyloxy carbamic acid ethyl ester, plays a crucial role in a novel method for the synthesis of hydroxamic acids. This approach involves N-alkylation to yield N-alkyl-N-benzyloxy carbamates, which subsequently react with stabilized carbon nucleophiles to produce protected hydroxamic acids. These intermediates can be further modified, demonstrating the versatility of this methodology in generating complex metal-binding molecules (Liu, Jacobs, & Gopalan, 2009).

O-Benzylation of Carboxylic Acids

The compound is pivotal in the O-benzylation of carboxylic acids, a process essential for synthesizing benzyl esters. This synthesis, achieved using 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), showcases two distinct methods yielding different products based on the reaction conditions. The O-benzylation of hydroxy carboxylic acids under specific conditions leads to either dibenzylated products or hydroxy esters. This delineation of reaction pathways underscores the compound's significance in versatile ester synthesis (Yamada et al., 2015).

Synthesis of Complex Molecular Structures

The compound is utilized in the synthesis of intricate molecular structures such as 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane. This application demonstrates its value in constructing complex chemical entities, highlighting its potential in diverse synthetic pathways (Rose et al., 2003).

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHRZWZDILASFM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461062 | |

| Record name | (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester | |

CAS RN |

26048-94-2 | |

| Record name | (S)-[1-[(BENZYLOXY)CARBAMOYL]-2-HYDROXYETHYL]CARBAMIC ACID BENZYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

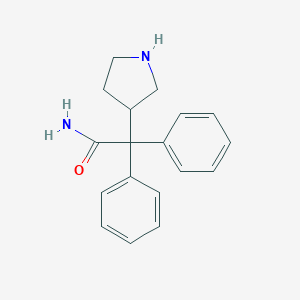

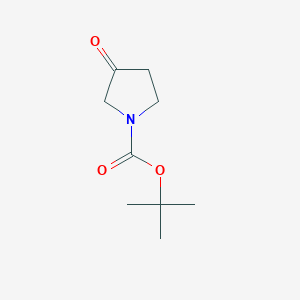

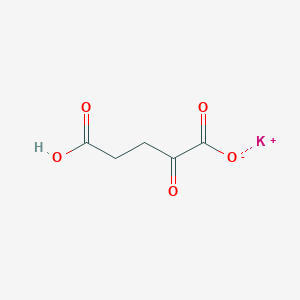

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)